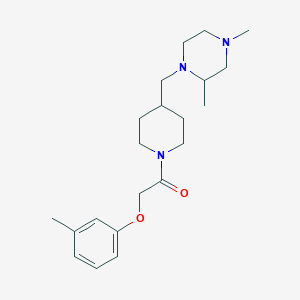

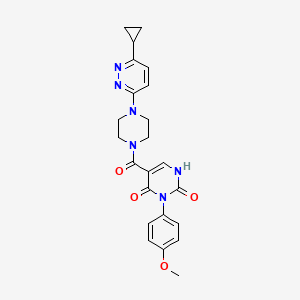

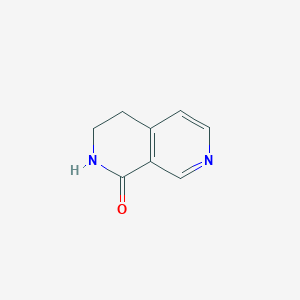

![molecular formula C15H13N3O3S B2493929 4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 954600-82-9](/img/structure/B2493929.png)

4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves several key steps, including the condensation of specific precursors, cyclization reactions, and functional group transformations. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the complexity and diversity of synthetic routes employed in creating such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These methods often require precise control over reaction conditions to achieve high yields and desired selectivity.

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be elucidated using various analytical techniques, such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was confirmed by X-ray structural analysis, showcasing the importance of these methods in determining the precise arrangement of atoms within the molecule and understanding its three-dimensional conformation (Elokhina et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is influenced by the functional groups present in the molecule. These compounds can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, allowing for further functionalization and modification of the molecular scaffold. The synthesis and biological activity of thiazolopyrimidine derivatives, for example, highlight the versatility of these molecules in chemical synthesis and their potential for generating biologically active compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antimicrobial and Antifungal Agents : Research shows that derivatives related to the specified compound have been synthesized and tested for antimicrobial and antifungal effects. For instance, some 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound demonstrated significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Antiproliferative Agents : Compounds with a thiazolo[3,2-a]pyrimidine structure have been explored for their antiproliferative activity against cancer cell lines. A study demonstrated that thiazole/benzothiazole fused pyranopyrimidine derivatives showed selective cytotoxicity towards cancer cells compared to normal cells, highlighting their potential in cancer therapy (Nagaraju et al., 2020).

Synthetic Methodologies : The development of synthetic methodologies for creating compounds with the thiazolo[3,2-a]pyrimidin-6-yl moiety has been a focus area. This involves complex organic synthesis techniques to create novel compounds that could serve as leads for further pharmaceutical development.

Anti-Inflammatory Properties : Some novel thiazolopyrimidines have been identified for their anti-inflammatory properties through inhibition of cyclooxygenase enzymes, suggesting potential applications in treating inflammation-related disorders (Abu‐Hashem et al., 2020).

Antiviral Activity : Another research direction includes the synthesis of pyrazolo[3,4-d]pyrimidine analogues of known antiviral compounds, offering insights into the development of new antiviral agents (Saxena et al., 1990).

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Based on the biological activities of related compounds, it can be inferred that the compound may have a broad spectrum of effects at the molecular and cellular levels .

Eigenschaften

IUPAC Name |

4-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-9-12(14(20)18-7-8-22-15(18)16-9)17-13(19)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNAODCGCKMDCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

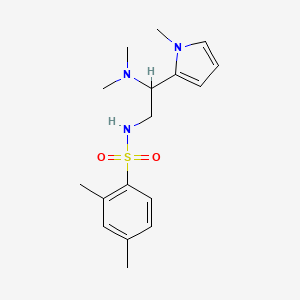

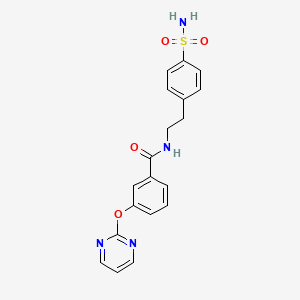

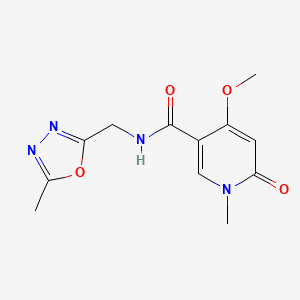

![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2493856.png)